molecular formula C19H15ClN6O2S B2788873 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1206997-55-8

2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2788873
CAS No.: 1206997-55-8
M. Wt: 426.88
InChI Key: XARQNQBBGUEWEF-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a heterocyclic compound featuring a sulfonamide core linked to a phenyl ring, which is further substituted with a pyrimidine-pyrazole hybrid scaffold. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, kinases) due to its ability to coordinate metal ions or engage in hydrogen bonding. The pyrimidine-pyrazole moiety enhances target specificity, particularly in kinase inhibition, as seen in analogs such as JAK or BTK inhibitors.

Properties

IUPAC Name

2-chloro-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c20-16-4-1-2-5-17(16)29(27,28)25-15-8-6-14(7-9-15)24-18-12-19(22-13-21-18)26-11-3-10-23-26/h1-13,25H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARQNQBBGUEWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the Buchwald-Hartwig amination, where chlorides react with aminopyrazoles in the presence of palladium catalysts and bases such as cesium carbonate . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

  • Reactivity with Amines : Replacement of the chlorine atom occurs with primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 80–100°C, yielding aryl amine derivatives .

  • Catalytic Requirements : Reactions often require bases like triethylamine or K₂CO₃ to neutralize HCl byproducts .

  • Regioselectivity : Steric hindrance from the bulky pyrimidine-pyrazole group directs substitution to the para position relative to the sulfonamide group .

Example Reaction Table

ReagentConditionsProductYield (%)Source
PropylamineDMF, 90°C, 12hN-propyl-sulfonamide derivative78
PiperidineTHF, TEA, 80°C, 8hPiperidine-substituted aryl derivative85

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH-) participates in:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in basic media to form N-substituted sulfonamides. For instance, treatment with acetyl chloride produces N-acetyl derivatives .

  • Complexation with Metals : Forms coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing potential antimicrobial activity .

Key Observations

  • Steric bulk from the pyrimidine-pyrazole system slows sulfonamide reactivity compared to simpler analogs .

  • IR spectroscopy confirms sulfonamide participation via shifts in S=O stretching frequencies (1330–1160 cm⁻¹) .

Pyrazole and Pyrimidine Ring Reactivity

The heterocyclic components enable diverse transformations:

  • Pyrazole Ring

    • Electrophilic Substitution : Bromination at the pyrazole C4 position occurs using NBS in CCl₄ .

    • N-Alkylation : Reacts with alkyl iodides (e.g., methyl iodide) in DMF to form 1-methylpyrazolium salts.

  • Pyrimidine Ring

    • Nucleophilic Aromatic Substitution : The 4-amino group undergoes coupling with aryl boronic acids via Suzuki-Miyaura reactions.

    • Oxidation : Controlled oxidation with KMnO₄ converts the pyrimidine ring to a pyrimidone derivative .

Comparative Reactivity Table

Reaction TypeSiteReagentProduct Stability
BrominationPyrazole C4NBS/CCl₄High
Suzuki CouplingPyrimidine C6Pd(PPh₃)₄, Ar-B(OH)₂Moderate

Reductive and Oxidative Pathways

  • Reduction of Nitro Intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines during synthetic steps .

  • Oxidative Degradation : Strong oxidizers (e.g., HNO₃) cleave the sulfonamide bond, generating sulfonic acid and aniline byproducts.

Biological Activity-Linked Reactions

  • Enzyme Inhibition : The compound inhibits COX-II via sulfonamide coordination to the enzyme’s hydrophobic pocket, mimicking celecoxib derivatives .

  • Metabolic Modifications : Hepatic cytochrome P450 enzymes oxidize the pyrimidine ring, forming hydroxylated metabolites .

Synthetic Methodology

A representative synthesis involves:

  • Chlorosulfonation : Reacting 4-aminophenylpyrazole with ClSO₃H to form the sulfonyl chloride intermediate .

  • Amidation : Coupling with 2-chlorobenzenesulfonamide in THF/TEA.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) yields the final compound .

Critical Parameters

  • Temperature control (<5°C) during chlorosulfonation prevents decomposition .

  • Anhydrous conditions are essential for amidation to avoid hydrolysis.

Stability and Degradation

  • Hydrolytic Stability : Stable in pH 4–7; degrades in strongly acidic/basic conditions via sulfonamide cleavage.

  • Photodegradation : UV exposure (254 nm) induces C-Cl bond homolysis, forming radical intermediates.

Scientific Research Applications

2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several sulfonamide- and pyrimidine-based derivatives, which differ in substituents, molecular weight, and biological activity. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Molecular Weight Key Functional Groups Key Structural Differences
Target Compound ~426.6 g/mol Chlorobenzene sulfonamide, pyrimidine-pyrazole Central sulfonamide with chloro substituent; pyrimidine linked to pyrazole via amino group
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 g/mol Benzenesulfonamide, pyrazolo-pyrimidine, chromenone Chromenone (flavone-like) substituent; methyl-sulfonamide vs. chloro-sulfonamide
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide 441.5 g/mol Methoxybenzene sulfonamide, diethylamino-pyrimidine Methoxy vs. chloro substituent; diethylamino and methyl groups on pyrimidine
4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine ~196.5 g/mol Chloropyrimidine, methylpyrazole Lacks sulfonamide; simpler pyrimidine-pyrazole core

Biological Activity

The compound 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a derivative of benzenesulfonamide, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that compounds with a pyrazole moiety exhibit significant anticancer properties. A study highlighted that derivatives containing the pyrazole structure demonstrated cytotoxic effects against various human cancer cell lines, including H460 and A549. The mechanism involves the induction of apoptosis through modulation of anti-apoptotic proteins .

Cardiovascular Effects

A study on benzenesulfonamide derivatives, including the compound , utilized an isolated rat heart model to evaluate their effects on perfusion pressure and coronary resistance. Results indicated that certain derivatives could effectively decrease perfusion pressure, suggesting potential applications in managing cardiovascular disorders .

The biological activity of this compound may be attributed to its ability to interact with specific biomolecules such as calcium channels. Theoretical docking studies suggest that it can form complexes with calcium channel proteins, leading to alterations in vascular resistance and perfusion pressure .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityReference
2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamideDecreased perfusion pressure
4-(2-amino-ethyl)-benzenesulfonamideSignificant reduction in coronary resistance
4-(1H-pyrazol-1-yl) benzenesulfonamideAntileishmanial activity (IC50 = 0.070 mM)

Case Studies

  • Cardiovascular Study : In a controlled experiment using isolated rat hearts, the administration of this compound resulted in a statistically significant reduction in both perfusion pressure and coronary resistance compared to control groups .
  • Anticancer Study : Another study demonstrated the compound's effectiveness against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through specific pathways involving protein interactions .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including sulfonamide bond formation and pyrimidine-heterocycle coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling reactions between pyrimidine and pyrazole moieties .
  • Temperature control : Reactions often require 80–120°C to overcome activation barriers while avoiding decomposition .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of the sulfonamide, pyrimidine, and pyrazole groups. Aromatic protons typically appear at δ 7.2–8.5 ppm .
  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances (e.g., pyrimidine-pyrazole dihedral angles ~15–25°) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 455.2) and purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold's affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT assays .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

  • Purity validation : Re-analyze compounds via HPLC to rule out impurities (>99% purity required) .
  • Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate under identical conditions (pH, temperature) .
  • Off-target profiling : Employ high-throughput screening (HTS) to identify non-specific interactions .

Q. What computational strategies predict target interactions and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., pyrimidine N1 forming H-bonds with hinge regions) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity using Hammett parameters .

Q. How can environmental degradation pathways be systematically studied?

  • Hydrolysis studies : Incubate compound at varying pH (3–10) and analyze degradation products via LC-MS .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to simulate sunlight-driven breakdown .
  • Ecotoxicity assays : Evaluate effects on Daphnia magna or algae to assess acute/chronic toxicity .

Q. What strategies improve low yields in pyrimidine-sulfonamide coupling reactions?

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ with Xantphos ligand) to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 24 hrs) and improve yields by 15–20% .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during intermediate steps .

Q. How to design in vivo studies to evaluate pharmacokinetic properties?

  • Dosing regimen : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) in rodent models .
  • Bioavailability analysis : Measure plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24 hrs post-dose .
  • Tissue distribution : Use radiolabeled analogs (¹⁴C or ³H) to track accumulation in target organs .

Methodological Considerations

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Stereochemical resolution : Employ chiral HPLC or enzymatic resolution for enantiomerically pure samples .

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